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Ortataxel is a novel, orally administered 14-substituted taxane derivative developed to overcome limitations

of older taxanes like paclitaxel and docetaxel [1]. The table below summarizes its key characteristics.

Property Description

Drug Class 14-substituted taxane derivative [1]

Administration
Route

Oral [1]

Key Development
Rationale

Low affinity for P-glycoprotein (P-gp), potentially overcoming multidrug

resistance (MDR) and enabling oral bioavailability [1]

Mechanism of
Action

Microtubule stabilization; promoter of microtubule polymerization, leading to

cell cycle arrest and apoptosis (shared taxane class mechanism) [2] [1]

Molecular Target Tumor necrosis factor (TNF) inhibitor (listed, specific role unclear) [3]

Metabolism Hepatic, primarily via Cytochrome P450 (CYP) system (inferred from taxane
class) [4] [5]

Elimination Primarily hepatobiliary/fecal (inferred from taxane class) [2] [6]
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A specific, sensitive LC-MS/MS method has been developed for determining ortataxel and related

compounds in plasma, crucial for preclinical pharmacokinetic studies [1].

Protocol Aspect Detailed Methodology

Sample Volume 100 µL of mouse plasma [1]

Sample Preparation Protein precipitation with acetonitrile [1]

Analytical Technique High-Performance Liquid Chromatography coupled to Electrospray Ionization

Collision-Induced Dissociation Tandem Mass Spectrometry (LC-ESI-CID-
MS/MS) [1]

Detection Mode Selected Reaction Monitoring (SRM) for high sensitivity and specificity [1]

Chromatographic
Run Time

Approximately 15 minutes [1]

Method Validation Demonstrated to be selective, sensitive, precise, and accurate [1]

This methodology enables reliable measurement of plasma concentrations to study the drug's preclinical

pharmacokinetic profile and oral bioavailability [1].

Metabolic Pathways and Drug Interactions

While specific metabolic data for ortataxel is limited, its potential interactions can be inferred from the well-

established profile of the taxane class. The following diagram outlines the key metabolic and interaction

pathways based on class data.
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Potential metabolic and interaction pathways for ortataxel, inferred from taxane class data [4] [5].

Clinical Pharmacokinetics and Current Status

Publicly available, detailed human pharmacokinetic data for ortataxel is limited. Key points based on

available information include:

Clinical Trials: Ortataxel has entered Phase I-II clinical trials, showing activity in heavily pre-treated

patients with metastatic breast cancer and non-small cell lung cancer [1]. Specific trial results for
conditions like glioblastoma and non-Hodgkin's lymphoma are also listed but without detailed

pharmacokinetic outcomes [3].
Data Gaps: Critical quantitative parameters such as half-life, volume of distribution, clearance,
Cmax, and AUC in humans are not available in the current search results. The oral bioavailability,
while cited as "good" in animal models, lacks a specific numerical value for humans [1].

Comparison to Other Taxanes: Unlike the well-characterized docetaxel, which has a terminal half-
life of about 12 hours and follows linear, tri-exponential pharmacokinetics [2] [6], similar detailed

modeling for ortataxel is not publicly documented.

Conclusion
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Ortataxel is a promising oral taxane designed to circumvent P-gp mediated resistance. While robust

analytical methods exist for its quantification in preclinical studies, a comprehensive public pharmacokinetic

profile from human trials is not yet available. Further research and clinical data releases are needed to fully

elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics in humans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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